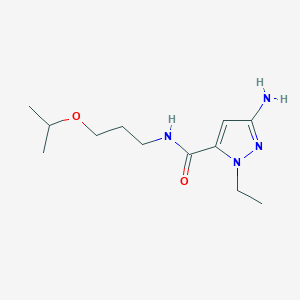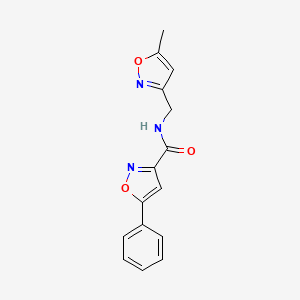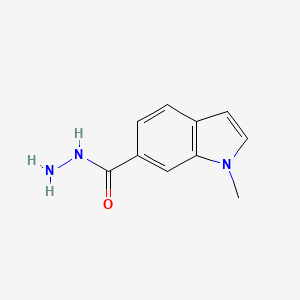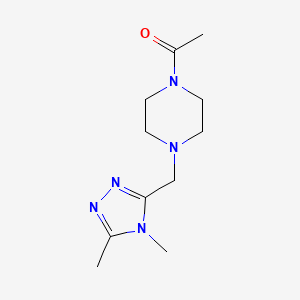
3-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have beneficial effects on various metabolic disorders. A-769662 has been extensively studied for its potential therapeutic applications in the treatment of metabolic diseases such as type 2 diabetes, obesity, and cancer.
Wirkmechanismus
3-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide activates AMPK by binding to the γ-subunit of the enzyme and inducing a conformational change that allosterically activates the kinase activity of the α-subunit. AMPK activation by 3-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide leads to the phosphorylation of various downstream targets involved in metabolic regulation, such as acetyl-CoA carboxylase (ACC) and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR).
Biochemical and Physiological Effects:
AMPK activation by 3-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide leads to various biochemical and physiological effects that are beneficial for metabolic health. These effects include increased glucose uptake and insulin sensitivity in skeletal muscle, increased fatty acid oxidation and decreased lipogenesis in liver, and reduced adiposity and inflammation in adipose tissue. 3-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide has also been shown to have anti-cancer effects by inhibiting the growth and proliferation of various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
3-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a small molecule activator of AMPK, which makes it easy to administer and study in vitro and in vivo. 3-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide has also been shown to be selective for AMPK activation, with minimal off-target effects. However, 3-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in certain experimental settings. 3-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide also has a relatively short half-life in vivo, which can limit its efficacy in certain animal models.
Zukünftige Richtungen
There are several future directions for research on 3-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide. One area of interest is the development of more potent and selective AMPK activators based on the structure of 3-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide. Another area of interest is the investigation of the long-term effects of 3-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide on metabolic health and cancer prevention in animal models and human clinical trials. Additionally, the mechanisms underlying the anti-cancer effects of 3-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide and its potential use in combination with other anti-cancer agents warrant further investigation.
Synthesemethoden
The synthesis of 3-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide involves several steps. The starting material is 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid, which is first converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 3-isopropoxypropylamine to form the corresponding amide. Finally, the amide is treated with sodium hydride and ethyl iodide to introduce the ethyl group at the 1-position of the pyrazole ring.
Wissenschaftliche Forschungsanwendungen
3-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic diseases such as type 2 diabetes, obesity, and cancer. Studies have shown that 3-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide can activate AMPK in various tissues, including liver, muscle, and adipose tissue. AMPK activation by 3-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle, increase fatty acid oxidation and decrease lipogenesis in liver, and reduce adiposity and inflammation in adipose tissue. 3-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide has also been shown to have anti-cancer effects by inhibiting the growth and proliferation of various cancer cell lines.
Eigenschaften
IUPAC Name |
5-amino-2-ethyl-N-(3-propan-2-yloxypropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2/c1-4-16-10(8-11(13)15-16)12(17)14-6-5-7-18-9(2)3/h8-9H,4-7H2,1-3H3,(H2,13,15)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLPCXLIIYBDPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(=O)NCCCOC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-5-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2636848.png)
![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2636850.png)


![1'-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2636855.png)


![1-[(2,2-Dichlorocyclopropyl)methyl]-2-ethylbenzimidazole](/img/structure/B2636858.png)
![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2636863.png)


![1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B2636868.png)

